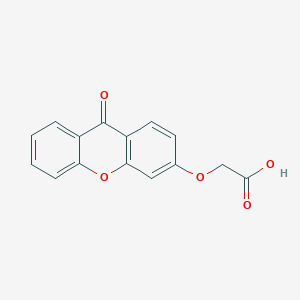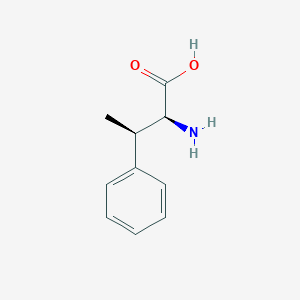
Carbamimidothioic acid, 2-propenyl ester
Vue d'ensemble
Description
Carbamimidothioic acid, 2-propenyl ester is a chemical compound with the molecular formula C4H8N2S . It contains a total of 14 bonds, including 6 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 primary amine (aliphatic), and 1 sulfide .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 Hydrogen atoms, 4 Carbon atoms, 2 Nitrogen atoms, and 1 Sulfur atom, making a total of 15 atoms . The molecule contains 14 bonds in total, including 6 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 primary amine (aliphatic), and 1 sulfide .Chemical Reactions Analysis
Esters, such as this compound, typically undergo reactions like hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .Mécanisme D'action
Aldicarb acts as a potent acetylcholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system in insects and other organisms. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for normal nervous system function. By inhibiting acetylcholinesterase, Carbamimidothioic acid, 2-propenyl ester causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dose and duration of exposure. In insects, this compound causes rapid paralysis and death. In mammals, including humans, this compound can cause a range of symptoms, including nausea, vomiting, diarrhea, sweating, headache, dizziness, and muscle weakness. In severe cases, this compound exposure can lead to respiratory failure and death.
Avantages Et Limitations Des Expériences En Laboratoire
Aldicarb has several advantages for use in laboratory experiments. It is highly potent and effective at low doses, making it useful for studying the mechanisms of acetylcholinesterase inhibition and the effects of pesticides on the nervous system. However, Carbamimidothioic acid, 2-propenyl ester is also highly toxic and requires specialized equipment and expertise to handle safely. Its use in laboratory experiments is strictly regulated, and researchers must follow strict safety protocols to ensure the safety of themselves and others.
Orientations Futures
There are several future directions for research on Carbamimidothioic acid, 2-propenyl ester. One area of research is the development of new insecticides that are more effective and less toxic than this compound. Another area of research is the study of the long-term effects of this compound exposure on the environment and non-target organisms. Finally, there is a need for more research on the mechanisms of acetylcholinesterase inhibition and the effects of pesticides on the nervous system, which could lead to the development of new treatments for neurological disorders.
Applications De Recherche Scientifique
Aldicarb has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research to study the mechanisms of acetylcholinesterase inhibition and the effects of pesticides on the environment. Aldicarb has also been used in the development of new insecticides and as a tool for studying the nervous system.
Propriétés
IUPAC Name |
prop-2-enyl carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c1-2-3-7-4(5)6/h2H,1,3H2,(H3,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOANPMNJZGRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275741 | |
| Record name | Carbamimidothioic acid, 2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2547-77-5 | |
| Record name | Carbamimidothioic acid, 2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B3119709.png)



![6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B3119737.png)




![N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)
![3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one](/img/structure/B3119794.png)


